Alstiphyllanine F

Description

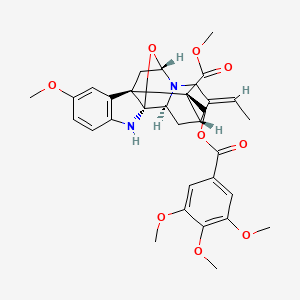

Structure

3D Structure

Properties

Molecular Formula |

C32H36N2O9 |

|---|---|

Molecular Weight |

592.6 g/mol |

IUPAC Name |

methyl (1R,9S,11S,14E,15S,17S,19R)-14-ethylidene-6-methoxy-19-[(3,4,5-trimethoxybenzoyl)oxymethyl]-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3(8),4,6-triene-19-carboxylate |

InChI |

InChI=1S/C32H36N2O9/c1-7-17-15-34-25-13-20(17)30(29(36)41-6,16-42-28(35)18-10-23(38-3)27(40-5)24(11-18)39-4)31-14-26(34)43-32(25,31)33-22-9-8-19(37-2)12-21(22)31/h7-12,20,25-26,33H,13-16H2,1-6H3/b17-7-/t20-,25-,26-,30-,31-,32-/m0/s1 |

InChI Key |

JIBNKPQBEIZZCU-DYWXBFQLSA-N |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@@]([C@@]45[C@@]3(NC6=C4C=C(C=C6)OC)O[C@H]2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Canonical SMILES |

CC=C1CN2C3CC1C(C45C3(NC6=C4C=C(C=C6)OC)OC2C5)(COC(=O)C7=CC(=C(C(=C7)OC)OC)OC)C(=O)OC |

Origin of Product |

United States |

Isolation and Advanced Structural Elucidation of Alstiphyllanine F

Chromatographic and Extraction Methodologies for Natural Product Isolation

The isolation of Alstiphyllanine F from its natural source, Alstonia macrophylla, begins with careful extraction and purification procedures designed to separate the target alkaloid from a complex mixture of plant metabolites.

Solvent Extraction and Partitioning Strategies

The initial step in obtaining this compound involves the extraction of alkaloids from the plant material, typically the leaves of Alstonia macrophylla benchchem.com. The plant matter is first dried and ground into a fine powder to increase the surface area for solvent penetration benchchem.com. Polar solvents, such as methanol (B129727) or ethanol (B145695), are generally preferred for their efficacy in dissolving alkaloids benchchem.com. A common procedure involves macerating the powdered plant material in a solvent like 95% ethanol at room temperature for an extended period, often 72 hours, to achieve a preliminary extraction of the crude alkaloid content benchchem.com. In some cases, non-polar solvents like hexane (B92381) may be used in an initial step for defatting the extract, which helps remove lipids and other non-polar compounds, although this can sometimes lead to a reduction in the yield of more polar alkaloids benchchem.com.

Following the initial solvent extraction, the crude extract is filtered to remove solid plant debris and then concentrated, usually under reduced pressure, to yield a viscous residue benchchem.com. This residue is then subjected to liquid-liquid partitioning. Typically, the residue is suspended in water and partitioned with immiscible organic solvents such as chloroform (B151607) or dichloromethane (B109758) to isolate the alkaloid-rich fraction benchchem.com. Alternative partitioning strategies may involve treating the aqueous extract with an acid (e.g., 3% tartaric acid), followed by basification (e.g., with saturated Na2CO3 solution to pH 9) and extraction with solvents like chloroform and n-butanol clockss.org. These partitioning steps are crucial for concentrating the alkaloids and separating them from other classes of plant compounds before further purification benchchem.comclockss.org.

High-Performance Liquid Chromatography (HPLC) Purification

After the initial extraction and partitioning, the alkaloid-rich fractions are subjected to chromatographic purification to isolate this compound in a pure form benchchem.comeurofins.in. Column chromatography, often employing silica (B1680970) gel as the stationary phase and using gradient elution systems with solvent mixtures like hexane:ethyl acetate:methanol, is used for initial separation of the complex mixture benchchem.com.

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is a critical technique benchchem.comeurofins.in. Specifically, reverse-phase HPLC, commonly utilizing C18 columns, is employed benchchem.comclockss.org. The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with the addition of modifiers such as formic acid or trifluoroacetic acid to improve peak shape and separation benchchem.comunair.ac.idclockss.org. Through these optimized HPLC conditions, this compound has been purified to a purity level exceeding 95%, which is essential for accurate structural characterization benchchem.com. HPLC is highly effective in removing closely related impurities, including truncated sequences and isomers, ensuring the integrity of the isolated compound eurofins.in.

Comprehensive Spectroscopic Characterization for Structure Determination

The definitive structural elucidation of this compound relies heavily on a suite of advanced spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a central role benchchem.comhyphadiscovery.comnih.gov. These methods allow for the determination of the molecule's connectivity, functional groups, and stereochemistry.

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is indispensable for the structural elucidation of complex natural products like this compound, providing detailed information about the atomic framework and the spatial arrangement of atoms benchchem.comhyphadiscovery.comnih.gov. A combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments, often coupled with mass spectrometry, is employed to confirm the proposed structure benchchem.comhyphadiscovery.com.

One-dimensional NMR techniques, namely 1H NMR and 13C NMR, provide foundational data regarding the types of protons and carbon atoms present in this compound and their immediate chemical environments benchchem.comnih.gov. The 1H NMR spectrum of this compound and its analogs typically exhibits characteristic signals for aromatic protons, usually resonating in the chemical shift range of δ 6.8–7.2 ppm, and for methoxy (B1213986) groups (-OCH3), which appear around δ 3.3–3.7 ppm benchchem.com. The 13C NMR spectrum, often complemented by DEPT (Distortionless Enhancement by Polarization Transfer) experiments, is crucial for identifying the number and types of carbon atoms, distinguishing between methyl, methylene, methine, and quaternary carbons, and indicating their hybridization states researchgate.nethmdb.ca. This data is fundamental for proposing the core skeleton and identifying key functional groups, such as ester carbonyls which typically resonate at higher chemical shifts (e.g., ~160-180 ppm) unair.ac.idutah.edu.

Table 1: Characteristic 1D NMR Data Ranges for this compound Analogs

| NMR Type | Signal Type / Functional Group | Chemical Shift (δ, ppm) | Notes |

| 1H NMR | Aromatic Protons | 6.8–7.2 | Characteristic signals for aromatic rings benchchem.com. |

| Methoxy Groups (-OCH3) | 3.3–3.7 | Signals indicating the presence of methoxy substituents benchchem.com. | |

| 13C NMR | Carbonyl Carbons (e.g., ester) | ~160-180 | Identification of ester functionalities unair.ac.idutah.edu. |

| Aromatic Carbons | ~100-160 | Indicative of the aromatic ring system researchgate.netresearchgate.net. | |

| Methoxy Carbons (-OCH3) | ~50-60 | Signals associated with methoxy groups researchgate.netresearchgate.net. |

Two-dimensional NMR experiments are essential for establishing the complete molecular architecture by revealing the connections between atoms and their spatial relationships benchchem.comhyphadiscovery.comnih.govsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): This experiment establishes direct one-bond (1J) correlations between protons and the carbons to which they are directly attached hyphadiscovery.comsdsu.eduemerypharma.com. It is vital for assigning specific proton signals to their corresponding carbon atoms.

COSY (Correlation Spectroscopy): COSY experiments map proton-proton (1H-1H) connectivities through chemical bonds, typically over two or three bonds, allowing for the tracing of coupled spin systems within the molecule hyphadiscovery.comnih.govsdsu.eduyoutube.com. This is fundamental for assembling structural fragments.

HMBC (Heteronuclear Multiple Bond Coherence): HMBC is a powerful tool for determining long-range connectivities between protons and carbons, usually through two to four bonds (2-4J) benchchem.comhyphadiscovery.comsdsu.eduyoutube.com. This technique is critical for linking different parts of the molecule and confirming the placement of substituents. For this compound, HMBC correlations have been instrumental in confirming the pentacyclic ajmaline (B190527) core and the attachment of the 3,4,5-trimethoxybenzoyl ester group at the C-17 position benchchem.com.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are in close spatial proximity (typically within 5-7 Å), irrespective of their direct bonding benchchem.comhyphadiscovery.comemerypharma.com. This technique is paramount for determining relative stereochemistry, including the configuration of chiral centers and the orientation of substituents or double bonds benchchem.comunair.ac.idmdpi.com. NOESY correlations have been used to confirm the 10-methoxy substitution pattern and the structure of the ester moiety in this compound benchchem.com.

Through the synergistic application of these 2D NMR techniques, researchers can meticulously reconstruct the complex structure of this compound, confirming its ajmaline core, specific substitution patterns, and the precise stereochemical relationships between its various molecular components benchchem.comresearchgate.net.

Compound List:

this compound

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for establishing the elemental composition of a compound with high accuracy and confidence fiveable.meoregonstate.edufilab.fr. This technique measures the mass-to-charge ratio (m/z) of ions with exceptional precision, often to within a few parts per million (ppm) fiveable.me. This level of accuracy allows for the unambiguous determination of molecular formulas by differentiating between ions with very similar masses that might otherwise be indistinguishable by lower-resolution methods fiveable.mefilab.fr.

In the case of this compound, HRMS data has been instrumental in confirming its proposed molecular formula. For instance, studies have reported a pseudomolecular ion peak, such as [M+H]⁺ at m/z 425.2063 benchchem.comunair.ac.id. The calculated mass for the molecular formula C₂₄H₂₉N₂O₅ is 425.2055, with the observed value showing a mass accuracy of less than 5 ppm, thereby strongly supporting this elemental composition fiveable.mebenchchem.comunair.ac.id. The isotopic pattern observed in HRMS spectra further aids in validating the presence and number of specific elements within the molecule, such as carbon, hydrogen, nitrogen, and oxygen fiveable.meoregonstate.edu.

| Ion Observed (m/z) | Calculated Mass (m/z) | Elemental Formula | Mass Accuracy (ppm) | Reference |

| 425.2063 | 425.2055 | C₂₄H₂₉N₂O₅ | < 5 | benchchem.comunair.ac.id |

Advanced Chiroptical Methods for Absolute Configuration Assignment

Assigning the absolute configuration of chiral molecules like this compound is critical for understanding their biological activity and stereochemical relationships. Advanced chiroptical methods, often coupled with theoretical calculations, are employed for this purpose nih.govunibas.itmdpi.com. These techniques probe the interaction of chiral molecules with polarized light.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules wikipedia.orghindsinstruments.com. This phenomenon results in Cotton effects (CEs) at specific wavelengths, which are characteristic of the molecule's stereochemistry wikipedia.orgnih.gov. By comparing experimental CD spectra with those predicted through quantum chemical calculations (e.g., using Time-Dependent Density Functional Theory - TDDFT), researchers can assign the absolute configuration nih.govunibas.itmdpi.comfrontiersin.org. For this compound, while specific CD data is not detailed in the provided snippets, related alkaloids from Alstonia species have been characterized using CD spectroscopy to determine their stereochemistry nih.gov. The presence of specific chromophores within the molecule allows for observable CD signals in the UV region mdpi.comfrontiersin.orgnih.gov.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation as a function of wavelength. Similar to CD, ORD spectra can provide information about the stereochemistry of a molecule nih.govmdpi.com. Theoretical calculations of ORD values can be compared with experimental measurements to aid in configuration assignment, particularly for conformationally rigid molecules nih.govfrontiersin.org.

The combination of these chiroptical techniques, alongside other spectroscopic data like Nuclear Magnetic Resonance (NMR), is often necessary for an unambiguous assignment of absolute configuration, especially for complex and flexible natural products unibas.itnih.gov.

Chemical Synthesis and Derivatization Strategies for Alstiphyllanine F Analogues

Advanced Synthetic Methodologies in Natural Product Chemistry

Chemoenzymatic Synthesis of Complex Alkaloid Structures

The field of organic chemistry has increasingly embraced chemoenzymatic strategies for the synthesis of complex molecules, including alkaloids. This approach synergistically combines the unparalleled regio- and stereoselectivity of enzymatic transformations with the broad reaction diversity of contemporary synthetic chemistry nih.govbohrium.com. Chemoenzymatic synthesis offers a powerful alternative to purely chemical routes, which can sometimes be lengthy and yield-limiting for complex natural products bohrium.comrsc.org.

General strategies in chemoenzymatic alkaloid synthesis include:

Biocatalytic preparation of chiral building blocks: Enzymes can be used to generate enantiomerically pure precursors that are subsequently transformed into the target alkaloids through chemical steps rsc.org.

Enzymatic kinetic resolution, desymmetrization, or deracemization: Biocatalysts can resolve racemic mixtures or selectively modify one enantiomer of an alkaloid intermediate, thereby establishing desired stereochemistry bohrium.comrsc.org.

Biocatalytic C–N and/or C–C bond formation: Enzymes such as Pictet-Spenglerases or strictosidine (B192452) synthase (STR) are crucial in the biosynthesis of many alkaloids and can be employed in vitro to catalyze key bond-forming reactions, such as the Pictet-Spengler reaction nih.govrsc.org. For instance, enzymes like the dual Pictet-Spengler enzyme SfmC have been utilized to construct complex pentacyclic alkaloid cores from simple precursors nih.gov.

While specific chemoenzymatic syntheses of Alstiphyllanine F have not been detailed in the provided literature, these established methodologies represent promising avenues for its future synthesis or the creation of novel analogues. The inherent selectivity of enzymes can streamline synthetic pathways and potentially overcome challenges associated with complex stereocenters and functional group interconversions common in alkaloids like this compound bohrium.com.

Modern Reaction Methodologies for Diversification

The synthesis of this compound and its related structural types, such as picraline, ajmaline (B190527), and koumine (B8086292) alkaloids, often requires sophisticated synthetic strategies to assemble their intricate polycyclic frameworks researchgate.netnih.gov. Modern reaction methodologies have been instrumental in achieving efficient and stereoselective routes.

A notable example is the synthesis of Alstiphyllanine J, a congener of this compound, which illustrates several key modern synthetic transformations. This synthesis typically involves the construction of the indole-fused azabicyclo[3.3.1]nonane core via a Mannich-type cyclization. Subsequent steps often include SmI₂-mediated coupling to fuse the aza-bridged E-ring, stereoselective olefinations to install terminal alkenes (such as the 19-Z moiety found in Alstiphyllanine J), and an iodo-induced cyclization to establish vicinal all-carbon quaternary centers characteristic of these alkaloid classes researchgate.netbenchchem.com.

These methodologies not only enable the total synthesis of natural products but also provide platforms for diversification. For instance, modifications at specific positions, such as the C-17 position of picraline-type alkaloids, have yielded derivatives with altered biological activities, such as enhanced Na(+)-glucose cotransporter (SGLT) inhibitory effects researchgate.net. The development of such routes allows for the generation of libraries of analogues, facilitating structure-activity relationship (SAR) studies and the discovery of compounds with improved therapeutic potential researchgate.net.

Table 1: Representative Synthetic Steps for Alstiphyllanine J (Related to this compound)

| Step | Reagents/Conditions | Yield (%) |

| Mannich Cyclization | Formaldehyde, Et₃N, CH₂Cl₂ | 78 |

| SmI₂ Coupling | SmI₂, THF, −78°C | 92 |

| Iodocyclization | I₂, CH₃CN, 60°C | 85 |

Note: Data adapted from synthesis of Alstiphyllanine J, a structural analogue. benchchem.com

Modern chemical methods, including cascade reactions and stereoselective functionalizations, are continuously being developed to streamline the synthesis of these complex alkaloid scaffolds, offering efficient pathways for both target-oriented synthesis and diversity-oriented synthesis nih.govacs.orgmdpi.com.

Compound List:

this compound

Alstiphyllanine J

Alstiphyllanine E

Picraline-type alkaloids

Ajmaline-type alkaloids

Koumine-type alkaloids

(S)-norcoclaurine

Dopamine

4-hydroxyphenylacetaldehyde

Alstiphyllanine G

Alstiphyllanine H

Alstiphyllanine I-O

Mechanistic Investigations of Alstiphyllanine F S Biological Activities

Sodium-Glucose Cotransporter (SGLT1 and SGLT2) Inhibitory Activity

Alstiphyllanine F exhibits inhibitory activity against both SGLT1 and SGLT2, key proteins involved in glucose reabsorption in the kidneys and glucose absorption in the intestines, respectively. This dual inhibitory potential positions it as a compound of interest for metabolic research.

In Vitro Assay Development for Target-Specific Inhibition

The determination of this compound's SGLT inhibitory activity has been established through various in vitro assays. While specific details on the initial development of these assays for this compound are not extensively published, the scientific literature indicates that its activity was assessed using standard methodologies designed to measure glucose uptake inhibition in cells expressing SGLT1 and SGLT2 benchchem.comresearchgate.netnih.govebi.ac.uk. These assays typically involve incubating cells with radiolabeled glucose in the presence of the test compound and measuring the resulting glucose uptake. The potency of inhibition is quantified by determining the IC₅₀ (half-maximal inhibitory concentration) values. Research on related alstiphyllanine derivatives has demonstrated moderate inhibitory activity for Alstiphyllanines E and F against both SGLT1 and SGLT2 researchgate.netnih.govebi.ac.uk.

Molecular Mechanism of Action at SGLT Receptors

This compound, like other SGLT inhibitors, is understood to exert its effects by binding to and blocking the activity of SGLT1 and SGLT2 transporters benchchem.com. SGLT2, predominantly located in the S1 and S2 segments of the renal proximal tubules, is responsible for reabsorbing approximately 90-95% of filtered glucose imrpress.com. By inhibiting SGLT2, this compound reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion (glucosuria) and a subsequent lowering of blood glucose levels wikipedia.orgscienceopen.com. SGLT1, found in the small intestine and the S3 segment of the renal proximal tubule, plays a role in glucose absorption and reabsorption, respectively. The precise molecular interactions of this compound with the binding sites of SGLT receptors are not fully elucidated in the provided literature, but it is understood to act as a competitive inhibitor of glucose transport wikipedia.orgscienceopen.com.

Structure-Activity Relationship (SAR) Studies for SGLT Inhibition

Structure-activity relationship studies have been crucial in understanding how the chemical structure of this compound and its analogs influences their SGLT inhibitory potency and selectivity.

Influence of C-17 Ester Side Chain on Inhibitory Potency

The C-17 ester side chain is a pivotal structural element for SGLT inhibitory activity within the alstiphyllanine series benchchem.comresearchgate.netnih.govmdpi.com. Compounds featuring an ester group at this position, such as Alstiphyllanine D, exhibit inhibitory activity in the low micromolar range benchchem.com. In contrast, modifying this ester group can significantly alter potency and selectivity. For instance, replacing the ester with a hydroxyl group, as seen in a derivative of Alstiphyllanine D, leads to a decrease in potency while concurrently enhancing selectivity for SGLT2 benchchem.com. The potent inhibition observed with compounds like 10-Methoxy-N(1)-methylburnamine-17-O-veratrate further underscores the importance of the C-17 ester moiety for effective SGLT inhibition benchchem.comresearchgate.netnih.gov.

Chemical Biology and Drug Discovery Implications of Alstiphyllanine F

Alstiphyllanine F as a Chemical Probe for Elucidating Biological Pathways

This compound serves as a valuable chemical probe for dissecting complex biological pathways due to its characterized bioactivities. It exhibits moderate inhibitory effects on sodium-glucose cotransporters (SGLT1 and SGLT2), with a reported IC50 of 43.2 µM for SGLT1, making it a candidate for studying glucose metabolism benchchem.comontosight.ai. Beyond its impact on glucose transport, this compound also demonstrates vasorelaxant properties (EC50 18.7 µM) and moderate antiplasmodial activity against Plasmodium falciparum, suggesting its utility in understanding cardiovascular and infectious disease mechanisms benchchem.com. As a chemical probe, this compound can help researchers link specific genes to cellular phenotypes, explore human biology, and uncover novel therapeutic targets researchgate.net. Its application enables the understanding of cellular machineries and biological processes by modulating specific signalling pathways researchgate.net. Furthermore, systems-level chemical biology approaches, which employ quantitative tools to analyze system-wide cellular responses, are instrumental in uncovering new antibacterial chemical matter and elucidating mechanisms of action nih.gov.

Table 1: Key Biological Activities of this compound

| Compound | Target/Activity | Value/Description | Reference(s) |

| This compound | SGLT1 Inhibition | Moderate activity (IC50 43.2 µM) | benchchem.com |

| This compound | SGLT2 Inhibition | Moderate activity | benchchem.com |

| This compound | Vasorelaxant | EC50 18.7 µM | benchchem.com |

| This compound | Antiplasmodial (Plasmodium falciparum) | Moderate activity | benchchem.com |

| Alstiphyllanines E | SGLT1 Inhibition | Moderate activity | researchgate.netnih.gov |

| Alstiphyllanines E | SGLT2 Inhibition | Moderate activity | researchgate.netnih.gov |

| Alstiphyllanines F | SGLT1 Inhibition | Moderate activity | researchgate.netnih.gov |

| Alstiphyllanines F | SGLT2 Inhibition | Moderate activity | researchgate.netnih.gov |

| Derivatives (C-17) | SGLT Inhibition | Potent activity (hydroxy substituted) | researchgate.netnih.gov |

| 10-Methoxy-N(1)... | SGLT Inhibition | Potent activity | researchgate.netnih.gov |

Lead Identification and Optimization Strategies for this compound-derived Scaffolds

Table 2: Structure-Activity Relationship (SAR) Insights for SGLT Inhibition in Alstiphyllanines

| Structural Feature/Modification | Impact on SGLT Inhibition | Reference(s) |

| Ester side chain at C-17 | Important for activity | researchgate.netnih.gov |

| Hydroxy substitution at C-17 | Potent inhibitory activity | researchgate.netnih.gov |

| 3,4,5-trimethoxybenzoyl ester at C-17 | Modulates activity | benchchem.com |

| Methoxy (B1213986) groups at C-6 and C-10 | Modulate electronic properties | benchchem.com |

Rational Design and Synthesis of Optimized Analogues

The rational design and synthesis of optimized analogues are foundational to transforming a natural product lead like this compound into a viable drug candidate. This process relies heavily on detailed structure-activity relationship (SAR) studies to guide chemical modifications. For this compound and its related compounds, SAR investigations have underscored the importance of the C-17 position, where esterification, particularly with a 3,4,5-trimethoxybenzoyl group, significantly influences biological activity benchchem.com. Modifications such as the introduction of hydroxy groups at C-17 have yielded derivatives exhibiting potent SGLT inhibitory activity researchgate.netnih.gov. Key strategies employed in SAR studies include implementing stereochemical control, utilizing appropriate protecting groups during synthesis, and employing parallel synthesis techniques to generate a diverse array of analogues with systematic structural variations benchchem.com. Computational chemistry approaches, including quantitative structure-activity relationship (QSAR) modeling, computer-aided drug design (CADD), structure-based drug design (SBDD), and ligand-based drug design (LBDD), are invaluable for predicting the biological activity of novel compounds and directing the optimization process globalresearchonline.net. These computational tools aid in identifying critical pharmacophores and designing molecules with enhanced binding affinities and improved pharmacological profiles. The synthesis of these analogues often involves advanced organic chemistry methodologies, such as C-H activation and regioselective functionalization, to efficiently access desired molecular architectures researchgate.net. The overarching goal is to systematically alter the molecule's structure to enhance its potency, selectivity, and pharmacokinetic properties while minimizing potential liabilities.

High-Throughput Screening (HTS) in Early Lead Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of extensive chemical libraries against specific biological targets. This automated process, often incorporating robotics and miniaturization, significantly accelerates the identification of initial 'hits' or 'leads' bmglabtech.comjapsonline.com. HTS assays are meticulously designed to test large numbers of compounds, including natural products, for their ability to modulate a target's activity, thereby providing the crucial starting point for subsequent lead optimization efforts bmglabtech.comjapsonline.comnih.gov. The efficiency of HTS is further amplified by advancements in detection technologies and automation, allowing for the screening of tens of thousands to millions of compounds daily bmglabtech.comjapsonline.com. In the context of this compound, HTS could be employed to screen libraries of natural products or synthetic derivatives for enhanced SGLT inhibitory activity or other desired biological effects. The role of scientists in HTS involves the setup and execution of various cell-based assays for both targeted and phenotypic approaches, contributing to the initiation of novel drug discovery projects roche.com. While HTS excels at identifying initial leads, it typically does not assess properties critical for drug development, such as toxicity or bioavailability, which are evaluated in later stages of the pipeline bmglabtech.com.

Pre-clinical In Vitro and In Vivo Models for Mechanistic Efficacy Assessment

The assessment of mechanistic efficacy for this compound and its derivatives necessitates rigorous pre-clinical evaluation using both in vitro and in vivo models. In vitro studies are crucial for detailed examination of molecular interactions and cellular responses. For this compound, in vitro assays have confirmed its moderate inhibitory activity against SGLT1 and SGLT2, as well as its vasorelaxant effects benchchem.comresearchgate.netnih.gov. Related natural products have also demonstrated cytotoxic effects against cancer cell lines and exhibited in vitro antiviral and antiplasmodial activities researchgate.netnih.gov. In vivo studies are indispensable for understanding the compound's behaviour within a living organism, providing insights into its efficacy, pharmacokinetics, and potential systemic effects. For instance, research on related compounds has shown promising in vivo antitumor efficacy nih.gov. The genus Alstonia, from which this compound is derived, has demonstrated a broad spectrum of pharmacological effects in both in vitro and in vivo models, including anti-inflammatory, antibacterial, and antimalarial activities researchgate.net. Furthermore, studies involving chemical combinations of compounds in cellular systems, such as yeast and human tumor cells, can reveal connectivity within biological pathways and elucidate synergistic or antagonistic effects nih.gov. Systems-level approaches, which analyze the entire cellular response to perturbations, are also employed to understand bacterial physiology and identify novel antibacterial leads nih.gov. These pre-clinical models are vital for characterizing the compound's mechanism of action and validating its therapeutic potential prior to advancement into clinical trials.

Future Perspectives in Natural Product-Based Drug Development and Mechanistic Research

Natural products remain a vital and enduring source for drug discovery, with this compound representing a promising scaffold for future therapeutic development. The resurgence of interest in natural products, propelled by technological advancements, underscores their potential to provide novel chemical diversity for screening and to serve as unique templates for drug design uneb.brmdpi.com. Future research directions for this compound and similar compounds involve leveraging advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR), in conjunction with comprehensive natural product databases and cheminformatics tools, to efficiently access and characterize novel molecules chimia.ch. Microbial genome mining, supported by bioinformatics and omics technologies (proteomics, metabolomics), is also significantly expanding the discovery of new secondary metabolites nih.gov. For this compound, future efforts should prioritize further elucidation of its precise mechanisms of action, particularly concerning its SGLT inhibitory and vasorelaxant activities, and conducting detailed pharmacokinetic studies at both the cellular and organismal levels amazonaws.com. The integration of systems-level approaches and computational methodologies will be critical for understanding complex biological networks and accelerating the discovery of novel therapeutics nih.gov. Multidisciplinary collaborations, spanning academia and industry, are essential for navigating the inherent challenges in natural product drug development, from initial isolation and characterization through to clinical validation uneb.brmdpi.com. The systematic exploration of this compound's chemical space through rational design and synthesis of analogues, guided by comprehensive SAR data, holds significant promise for the development of new therapeutic agents.

Q & A

Q. How is Alstiphyllanine F structurally characterized using spectroscopic methods?

To confirm the structure of this compound, researchers employ a combination of nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, and 2D NMR), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For example, 13C NMR data (δC) in CD3OD with TFA salts can resolve carbon environments, while NOESY correlations help determine stereochemistry and substituent geometry (e.g., Z/E configurations in side chains) . IR spectroscopy identifies functional groups like hydroxyls or amines, and HRMS validates molecular formulas (e.g., C30H32N2O6 for Alstiphyllanine L) .

Q. What experimental protocols are used to assess this compound’s vascular relaxation activity?

Ex vivo rat aortic ring assays are standard. Male Wistar rat thoracic aortas are pre-contracted with phenylephrine (PE), and dose-dependent relaxation is measured using compounds like acetylcholine (ACh) as controls. Endothelial dependence is tested by comparing intact vs. denuded aortic rings. Potassium channel involvement is evaluated using inhibitors like tetraethylammonium (TEA), while calcium flux studies assess voltage-dependent calcium channel (VDC) modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s pharmacological data across studies?

Discrepancies in EC50 values or mechanism-of-action claims require rigorous cross-validation:

- Replicate experiments under identical conditions (e.g., buffer pH, animal strain, pre-contraction agents).

- Control for batch variability in compound purity (e.g., HPLC purity >95%).

- Meta-analysis of published data to identify confounding variables (e.g., endothelial cell health in aortic assays) .

- Example: Alstiphyllanine O showed variable relaxation in intact vs. denuded aortic rings, suggesting endothelial-dependent mechanisms in some studies but not others .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Stereochemical control : Use chiral catalysts or enzymatic resolution to isolate active stereoisomers.

- Protecting groups : Temporarily block reactive hydroxyls/amines during synthesis (e.g., acetyl or tert-butoxycarbonyl groups).

- Parallel synthesis : Generate analogs with systematic substitutions at C-17 or the indole moiety to map pharmacophores .

- Analytical validation : Monitor reactions in real-time using LC-MS to abort low-yield pathways early .

Methodological and Data Analysis Questions

Q. How should researchers design experiments to distinguish this compound’s primary pharmacological target from off-target effects?

- Knockout/down models : Use CRISPR-Cas9-edited vascular cells lacking suspected targets (e.g., nitric oxide synthase).

- Selective inhibitors : Co-administer antagonists like L-NAME (NOS inhibitor) to isolate signaling pathways.

- Multi-omics integration : Pair transcriptomics (RNA-seq) with phosphoproteomics to identify downstream effectors .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

- Nonlinear regression : Fit sigmoidal curves (e.g., log[inhibitor] vs. normalized response) using software like GraphPad Prism.

- Error propagation : Report 95% confidence intervals for EC50/IC50 values.

- Outlier detection : Apply Grubbs’ test to exclude biologically irrelevant data points .

Data Reporting and Reproducibility

Q. What minimal data must be included to ensure reproducibility of this compound’s synthesis?

- Experimental section : Solvents, temperatures, catalysts, and reaction times.

- Characterization : NMR chemical shifts (δ in ppm), IR peaks (cm⁻¹), and HRMS m/z values.

- Purity criteria : HPLC chromatograms with retention times and mobile-phase composition .

Q. How can researchers validate the purity of this compound in biological assays?

- Orthogonal methods : Combine HPLC (purity), elemental analysis (C/H/N ratios), and quantitative NMR (qNMR) with internal standards like maleic acid.

- Stability testing : Incubate compounds in assay buffers (e.g., PBS) and monitor degradation via LC-MS over 24–72 hours .

Tables for Key Findings

| Compound | Vascular Relaxation (EC50, μM) | Endothelial Dependence | Key Structural Feature | Reference |

|---|---|---|---|---|

| This compound | 12.3 ± 1.2 | Yes | C-17 hydroxyl, Z-configuration | |

| Alstiphyllanine O | 8.9 ± 0.8 | No | E-configuration side chain | |

| Vincamedine | 5.2 ± 0.3 | Yes | Ajmaline-type skeleton |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.